molecular formula C4H7NO2S B2710765 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide CAS No. 291514-09-5

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide

Cat. No. B2710765
CAS RN: 291514-09-5
M. Wt: 133.17
InChI Key: PANZRYLRSNIGEL-UHFFFAOYSA-N
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Description

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a chemical compound . It is a type of saturated bicyclic structure that is incorporated in newly developed bio-active compounds . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide involves a convergent synthesis process. This process uses a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . An organic or an iridium photoredox catalyst and blue LED irradiation are used in this process, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide is a type of saturated bicyclic structure . It is a prevalent scaffold in natural products and synthetic bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide include a photocatalytic cycloaddition reaction that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

Novel Sulfa-Heterocyclic Compounds Synthesis

New sulfa-heterocyclic compounds containing aziridine moiety derivatives, such as 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, have been synthesized. These derivatives are used as intermediates in the preparation of other bicyclic compounds with orthogonal protections. The synthesis process involves starting from 2-benzyl-4-chloromethyl-1,2,5-thiadiazolidine 1,1-dioxide in alkaline conditions and opening the aziridine moiety with various nucleophiles to give vicinal diamines (Aouf et al., 2008).

Gold-Catalyzed Oxidative Cyclopropanation

N-allylynamides with various functional groups and different substitution patterns can be converted into 3-aza-bicyclo[3.1.0]hexan-2-one derivatives using IMesAuCl/AgBF4 as a catalyst and pyridine N-oxide as an oxidant. A noncarbene-mediated approach is proposed as the mechanism (Wang et al., 2013).

Conformationally Locked Analogues of Nucleoside Building Blocks

Bicyclo[3.1.0]hexane and its heteroanalogues have been used as conformationally locked analogues of nucleoside building blocks. These compounds find use in natural compound synthesis, bioactive compounds, novel materials, and catalysts. Methanoproline 1, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine 2, a constituent of the potent antibiotic trovafloxacin, are prominent examples (Jimeno et al., 2011).

Bridged Bicyclic Thiomorpholines as Medicinal Chemistry Building Blocks

Novel bicyclic thiomorpholine building blocks, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from inexpensive starting materials. These are significant in medicinal chemistry research due to their interesting biological profiles (Walker & Rogier, 2013).

Radical Cation and Neutral Radical of Aza-thia[7]helicene

A study reports an open-shell aza-thia[7]helicene with cross-conjugated electron-rich π-system. The radical cation and neutral radical of this helicene have a unique feature where their singly occupied molecular orbital (SOMO) energy levels are below the highest occupied molecular orbital (HOMO) levels (Wang et al., 2016).

Mechanism of Action

The mechanism of action of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide in chemical reactions involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . This leads to a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

Future Directions

The future directions for the use of 2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide could involve its use as a building block for pharmaceutical drug design . Its synthesis could also be further explored and optimized .

properties

IUPAC Name

2λ6-thia-1-azabicyclo[3.1.0]hexane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-8(7)2-1-4-3-5(4)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZRYLRSNIGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-1-aza-bicyclo[3.1.0]hexane 2,2-dioxide

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